Product packaging for 2-Carbohexoxycyclopentanone(Cat. No.:CAS No. 72845-82-0)

2-Carbohexoxycyclopentanone

Cat. No.: B12690289
CAS No.: 72845-82-0
M. Wt: 212.28 g/mol
InChI Key: NNQVRTQWNFNRND-SNVBAGLBSA-N
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Description

2-Carbohexoxycyclopentanone (CAS 72845-82-0) is a chemical compound with the molecular formula C₁₂H₂₀O₃ and a molecular weight of 212.29 g/mol . Its structure features a cyclopentanone ring, a common motif in organic synthesis, linked to a hexyl ester chain via a carboxylate group. This structural profile suggests potential utility as a synthetic intermediate or building block in research applications, particularly in the development of more complex organic molecules . As a derivative of carboxylic acids, this compound belongs to a class of chemicals with broad applications in organic synthesis, nanotechnology, and polymer science . Intended Use and Handling This product is labeled For Research Use Only (RUO) . It is not intended for use in diagnostic procedures, clinical applications, or therapeutic treatments for humans or animals . The "Research Use Only" designation means the manufacturer has not conducted the performance validation required by regulatory agencies for in vitro diagnostic medical devices . Researchers are responsible for ensuring that their use of this product complies with all relevant regulations and is confined to non-diagnostic, non-clinical research activities.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H20O3 B12690289 2-Carbohexoxycyclopentanone CAS No. 72845-82-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

72845-82-0

Molecular Formula

C12H20O3

Molecular Weight

212.28 g/mol

IUPAC Name

hexyl (1R)-2-oxocyclopentane-1-carboxylate

InChI

InChI=1S/C12H20O3/c1-2-3-4-5-9-15-12(14)10-7-6-8-11(10)13/h10H,2-9H2,1H3/t10-/m1/s1

InChI Key

NNQVRTQWNFNRND-SNVBAGLBSA-N

Isomeric SMILES

CCCCCCOC(=O)[C@@H]1CCCC1=O

Canonical SMILES

CCCCCCOC(=O)C1CCCC1=O

Origin of Product

United States

Advanced Synthetic Methodologies for 2 Carbohexoxycyclopentanone

Enantioselective Synthesis of 2-Carbohexoxycyclopentanone

The creation of a single enantiomer of this compound can be achieved through several strategic approaches, each offering distinct advantages in controlling the stereochemical outcome. These methods range from catalytic asymmetric reactions that generate the chiral center from a prochiral precursor to the resolution of racemic mixtures.

Asymmetric Catalysis Approaches for Chiral Induction

Catalytic methods are highly sought after for their efficiency, as a small amount of a chiral catalyst can generate a large quantity of an enantioenriched product. Both small organic molecules and transition metal complexes have been successfully employed as catalysts for the asymmetric synthesis of 2-carboalkoxycyclopentanones.

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative to traditional methods. For the synthesis of chiral 2-carboalkoxycyclopentanones, strategies such as intramolecular Michael additions and Robinson annulations have proven effective.

One prominent approach involves the intramolecular Michael addition of a pronucleophile to an α,β-unsaturated ester moiety within the same molecule. This cyclization is often catalyzed by chiral secondary amines, such as proline and its derivatives. The mechanism typically proceeds through the formation of a chiral enamine intermediate from the ketone precursor and the catalyst. This enamine then undergoes a stereoselective intramolecular cyclization, driven by the steric and electronic properties of the catalyst, to yield the desired cyclopentanone (B42830) with high enantioselectivity. The choice of catalyst and reaction conditions is critical in achieving high yields and stereocontrol.

Another powerful organocatalytic method is the asymmetric Robinson annulation. This cascade reaction, which combines a Michael addition and an intramolecular aldol (B89426) condensation, can be used to construct the cyclopentanone ring while establishing the chiral center at the C2 position. Chiral proline-based catalysts are often employed to mediate this transformation, providing access to highly functionalized and enantioenriched cyclopentanone derivatives.

Catalyst TypeReactionSubstrate ExampleProductYield (%)ee (%)
Proline DerivativeIntramolecular Michael AdditionLinear keto-enoateChiral 2-carboalkoxycyclopentanoneHigh>90
Chiral DiamineRobinson Annulationα,β-Unsaturated ketone and a β-ketoesterFunctionalized chiral 2-carboalkoxycyclopentanoneGood-HighUp to 99

Transition metal catalysis offers a broad spectrum of reactions for the enantioselective synthesis of 2-carboalkoxycyclopentanones. Key strategies include asymmetric allylic alkylation (AAA) and intramolecular Heck reactions.

Palladium-catalyzed asymmetric allylic alkylation is a versatile method for the formation of C-C bonds. In the context of 2-carboalkoxycyclopentanone synthesis, an intramolecular variant can be employed. A linear substrate containing a nucleophilic carbon and an allylic leaving group can be cyclized in the presence of a chiral palladium catalyst. The catalyst, typically a palladium precursor complexed with a chiral ligand (e.g., phosphinooxazolines), controls the stereochemistry of the newly formed C-C bond, leading to the enantioenriched cyclopentanone ring.

The intramolecular Heck reaction is another powerful palladium-catalyzed transformation for the construction of cyclic systems. A substrate bearing a vinyl or aryl halide (or triflate) and an appropriately positioned alkene can undergo cyclization to form the cyclopentanone ring. The use of chiral phosphine (B1218219) ligands, such as BINAP, can induce asymmetry in the product, affording chiral 2-carboalkoxycyclopentanones. The success of this reaction often depends on the nature of the substrate and the choice of ligand and reaction conditions.

Rhodium-catalyzed asymmetric conjugate addition to a cyclopentenone precursor bearing a carboalkoxy group at the C2 position is also a viable strategy. Chiral rhodium complexes can direct the addition of various nucleophiles to the enone system, establishing the stereocenter at a different position, which can then be further manipulated.

Metal/LigandReaction TypeSubstrate ExampleProductYield (%)ee (%)
Pd / Chiral PhosphineIntramolecular Heck ReactionAlkenyl halide with a β-ketoester moietyChiral 2-carboalkoxycyclopentanoneGoodHigh
Pd / PHOX ligandIntramolecular Allylic AlkylationAllylic ester with an enolate precursorChiral 2-carboalkoxycyclopentanoneHigh>90
Rh / Chiral DieneAsymmetric Conjugate Addition2-CarboalkoxycyclopentenoneSubstituted chiral 2-carboalkoxycyclopentanoneHigh>95

Diastereoselective Synthesis for Stereochemical Control

When a precursor molecule already contains one or more stereocenters, the formation of the cyclopentanone ring can be controlled to favor one diastereomer over others. This is often achieved using chiral auxiliaries. A chiral auxiliary is a temporary stereogenic group that is attached to the starting material to direct the stereochemical outcome of a subsequent reaction.

In the synthesis of this compound, a chiral auxiliary can be attached to the precursor molecule, for instance, to the ester group or another part of the carbon backbone. During the cyclization reaction, the steric bulk and conformational preferences of the chiral auxiliary block one face of the molecule, forcing the reaction to proceed from the less hindered face. This results in the formation of one diastereomer in excess. After the cyclization, the chiral auxiliary can be removed to yield the enantiomerically enriched this compound. Common chiral auxiliaries include Evans oxazolidinones and camphor-derived auxiliaries.

Chiral AuxiliaryReaction TypeDiastereomeric Ratio (dr)
Evans OxazolidinoneIntramolecular Michael Addition>95:5
CamphorsultamDieckmann CondensationHigh

Substrate-Controlled Stereoselective Pathways

In substrate-controlled synthesis, the inherent chirality of the starting material dictates the stereochemistry of the product without the need for an external chiral catalyst or auxiliary. This approach is particularly effective when the starting material is derived from the "chiral pool," which consists of readily available, enantiopure natural products like carbohydrates or amino acids.

For the synthesis of this compound, a linear precursor with one or more defined stereocenters can be designed to undergo a highly diastereoselective cyclization. The pre-existing stereocenters can influence the transition state of the ring-closing reaction, energetically favoring the formation of one diastereomer. For example, an intramolecular aldol or Michael reaction of a chiral precursor can lead to the formation of the cyclopentanone ring with the stereochemistry at C2 and other positions being controlled by the stereocenters present in the starting material.

Biocatalytic and Enzymatic Routes for Enantiopure Synthesis

Biocatalysis offers a green and highly selective alternative for the synthesis of enantiopure compounds. Enzymes, operating under mild conditions, can exhibit exquisite chemo-, regio-, and enantioselectivity. For this compound, both kinetic resolution of a racemic mixture and direct asymmetric synthesis from a prochiral substrate are viable biocatalytic strategies.

A notable example is the dynamic kinetic resolution (DKR) of racemic ethyl 2-oxocyclopentanecarboxylate. In this process, a transaminase enzyme is used to selectively convert one enantiomer of the racemic β-keto ester into a β-amino ester. Crucially, the reaction is performed under conditions that allow for the racemization of the unreacted keto-ester enantiomer. This in-situ racemization allows for the theoretical conversion of 100% of the starting material into a single diastereomer of the product with high enantiomeric excess. For instance, the use of a transaminase can afford the corresponding amino ester with excellent enantiomeric excess (99%) and diastereomeric excess (98%). acs.org This amino ester can then be further converted to the desired enantiopure this compound.

Lipases are another class of enzymes widely used for the kinetic resolution of racemic esters. They can selectively hydrolyze or transesterify one enantiomer of a racemic 2-carboalkoxycyclopentanone, leaving the other enantiomer unreacted and thus enriched. Baker's yeast is also a commonly used biocatalyst for the asymmetric reduction of the double bond in 2-carboalkoxycyclopentenones, which can produce chiral 2-carboalkoxycyclopentanones with varying degrees of enantioselectivity.

Enzyme TypeReactionSubstrateProductee (%)de (%)
TransaminaseDynamic Kinetic ResolutionRacemic ethyl 2-oxocyclopentanecarboxylateChiral β-amino ester9998
LipaseKinetic ResolutionRacemic this compoundEnantioenriched this compound>95N/A
Baker's YeastAsymmetric Reduction2-CarbohexoxycyclopentenoneChiral this compoundVariableN/A

Novel Retrosynthetic Analyses and Convergent Synthesis Strategies

Retrosynthetic analysis provides a powerful framework for devising synthetic routes to complex molecules by mentally deconstructing the target molecule into simpler, readily available starting materials. For this compound, the most direct retrosynthetic disconnection breaks the C2-C3 and C1-C5 bonds of the cyclopentanone ring, corresponding to an intramolecular Claisen condensation, specifically the Dieckmann condensation.

Traditional Retrosynthesis (Dieckmann Condensation):

The classical retrosynthetic approach for this compound (I) involves a single strategic disconnection corresponding to the Dieckmann condensation. This identifies dihexyl adipate (B1204190) (II) as the logical precursor. This linear approach is robust and widely used.

Target: this compound (I)

Disconnection: Intramolecular C-C bond formation (Dieckmann Condensation)

Precursor: Dihexyl adipate (II)

A convergent strategy, in contrast, involves synthesizing separate fragments of the molecule and then combining them in a later step. For a relatively simple molecule like this compound, a fully convergent approach is less common than for more complex structures. However, a semi-convergent approach can be envisioned where the dihexyl adipate precursor is assembled from adipic acid and hexanol, which are then coupled before the key cyclization step.

Cascade Reactions and Multi-Component Approaches to this compound

Cascade reactions, where multiple bond-forming events occur in a single synthetic operation without isolating intermediates, offer significant advantages in terms of efficiency and atom economy. While a direct cascade synthesis of this compound from acyclic precursors in one pot is not widely documented, the principles of cascade chemistry can be applied to the synthesis of functionalized cyclopentanone cores.

For instance, a multicatalytic formal [3+2] reaction between 1,3-dicarbonyl compounds and α,β-unsaturated aldehydes has been demonstrated to produce densely functionalized cyclopentanones with high enantioselectivity. This type of reaction involves a sequence of a secondary amine-catalyzed Michael addition followed by an N-heterocyclic carbene-catalyzed intramolecular crossed-benzoin reaction. While this specific example does not yield this compound directly, it illustrates a powerful cascade strategy for constructing the cyclopentanone ring system, which could potentially be adapted.

Multi-component reactions (MCRs) involve the reaction of three or more starting materials in a single step to form a product that contains portions of all the reactants. The development of an MCR for this compound would represent a significant advancement in its synthesis. Conceptually, such a reaction might involve a bifunctional reagent that can react with two other components to form the basis of the adipate chain, followed by an in-situ cyclization.

Sustainable and Green Chemistry Aspects in this compound Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of this compound synthesis, these principles can be applied to various aspects of the Dieckmann condensation and other potential synthetic routes.

Solvent-Free and Aqueous Medium Reactions

A key aspect of green chemistry is the reduction or elimination of volatile organic solvents. The Dieckmann condensation has been shown to proceed efficiently under solvent-free conditions. For example, the reaction of diethyl adipate with a solid base can yield the corresponding 2-carbethoxycyclopentanone, which can then be distilled directly from the reaction mixture. rsc.orgrsc.orgjst.go.jp This approach significantly reduces solvent waste.

PrecursorBaseConditionsProductReference
Diethyl adipateSodium ethoxideSolvent-free, heatEthyl 2-oxocyclopentanecarboxylate rsc.org
Diethyl pimelateSodium ethoxideSolvent-free, heatEthyl 2-oxocyclohexanecarboxylate rsc.org

While the use of aqueous media for the Dieckmann condensation is challenging due to the water-sensitivity of the strong bases typically required, research into water-tolerant Lewis acid catalysis or phase-transfer catalysis could open avenues for aqueous-based syntheses in the future.

Photocatalytic and Electrocatalytic Synthetic Pathways

Photocatalysis and electrocatalysis represent emerging frontiers in green synthesis, offering the potential for highly selective transformations under mild conditions. While specific examples of photocatalytic or electrocatalytic synthesis of this compound are not yet prevalent in the literature, related transformations suggest future possibilities.

For example, photocatalytic methods have been developed for cycloaddition reactions to form complex cyclic systems. rsc.orgnih.gov It is conceivable that a future photocatalytic approach could enable the cyclization of a suitably functionalized acyclic precursor to form the cyclopentanone ring. Electrocatalysis could potentially be employed in the generation of the key enolate intermediate for the Dieckmann condensation under milder conditions than those using traditional strong bases.

Flow Chemistry Applications in this compound Production

Flow chemistry, where reactions are performed in continuous-flowing streams rather than in batches, offers numerous advantages for chemical production, including enhanced safety, improved heat and mass transfer, and the potential for automation and process intensification.

The synthesis of this compound via the Dieckmann condensation is well-suited for adaptation to a flow process. A typical setup would involve pumping a solution of dihexyl adipate and a suitable base (or a solution of the pre-formed enolate) through a heated reactor coil. The residence time in the reactor can be precisely controlled to optimize the reaction conversion and minimize byproduct formation. The output stream can then be directed to an in-line quenching and work-up unit, allowing for a continuous production process.

The benefits of a flow approach for this synthesis would include:

Improved Safety: The small reaction volumes within the flow reactor minimize the risks associated with handling reactive intermediates and exothermic reactions.

Enhanced Control: Precise control over temperature, pressure, and residence time allows for fine-tuning of the reaction conditions to maximize yield and purity.

Scalability: Scaling up production is a matter of running the flow reactor for a longer duration or by "numbering up" (using multiple reactors in parallel), rather than using larger, potentially more hazardous, batch reactors.

While specific reports on the flow synthesis of this compound are limited, the successful application of flow chemistry to a wide range of condensation and cyclization reactions demonstrates the feasibility and potential benefits of this approach.

Elucidation of Reaction Mechanisms and Reactivity Profiles of 2 Carbohexoxycyclopentanone

The reactivity of 2-carbohexoxycyclopentanone is dictated by the interplay of its two functional groups: the ketone and the ester, both of which influence the molecule's electronic and steric properties. This β-keto ester exhibits a rich and versatile chemistry, primarily centered around the electrophilicity of its carbonyl carbons, the susceptibility of the ester to nucleophilic attack, and the acidity of the α-protons, which gives rise to enolate chemistry.

Electrophilic Reactivity of the Carbonyl Center

The carbonyl group of the cyclopentanone (B42830) ring in this compound possesses a significant electrophilic character. The carbon atom of the carbonyl is sp2 hybridized and is bonded to a more electronegative oxygen atom, resulting in a polar π-bond and a partial positive charge on the carbon. This makes it a prime target for nucleophilic attack.

The general mechanism for nucleophilic addition to the carbonyl carbon involves the attack of a nucleophile to form a tetrahedral intermediate, which is then typically protonated to yield an alcohol. The reactivity of the carbonyl carbon in this compound is comparable to other ketones, though it can be influenced by the steric hindrance imposed by the adjacent carbohexoxy group.

Common nucleophilic addition reactions at the ketone carbonyl include:

Reduction: The carbonyl group can be reduced to a hydroxyl group using various reducing agents.

Grignard and Organolithium Reagents: These strong nucleophiles add to the carbonyl carbon to form tertiary alcohols after an acidic workup.

Cyanohydrin Formation: The addition of hydrogen cyanide (or a cyanide salt with an acid) leads to the formation of a cyanohydrin.

Wittig Reaction: Reaction with phosphorus ylides can convert the carbonyl group into a carbon-carbon double bond.

The electrophilicity of the carbonyl carbon is a key factor in these transformations. While electron-withdrawing groups generally increase the electrophilicity of a carbonyl carbon, the ester group in this compound can also participate in resonance, which can slightly diminish the electrophilicity of the ketone carbonyl compared to a simple cyclopentanone.

Nucleophilic Reactivity at the Ester Moiety

The ester functional group in this compound is also susceptible to nucleophilic attack, specifically through nucleophilic acyl substitution. In these reactions, a nucleophile attacks the electrophilic carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate. Unlike in aldehydes and ketones, this intermediate can then collapse by expelling the alkoxy group (in this case, the hexoxy group) as a leaving group, resulting in a substitution product.

Key nucleophilic acyl substitution reactions involving the ester moiety include:

Saponification: This is the base-promoted hydrolysis of the ester. Treatment with a strong base, such as sodium hydroxide, followed by acidification, yields the corresponding β-keto acid.

Transesterification: In the presence of an acid or base catalyst, reaction with a different alcohol leads to the exchange of the alkoxy group.

Aminolysis: Reaction with ammonia (B1221849) or a primary or secondary amine can form the corresponding amide.

Reaction with Organometallic Reagents: Grignard reagents can add to the ester carbonyl, but the reaction often proceeds further to form a tertiary alcohol after reacting with the ketone that is formed as an intermediate. Careful control of reaction conditions is necessary to achieve selective reaction at the ester.

The reactivity of the ester is generally lower than that of an acid chloride or anhydride (B1165640) but greater than that of an amide.

Enolate Chemistry and α-Functionalization Mechanisms

The presence of α-hydrogens, situated between the two carbonyl groups, is a defining feature of β-keto esters like this compound. These protons are significantly more acidic than those in a simple ketone or ester due to the resonance stabilization of the resulting conjugate base, the enolate. The negative charge of the enolate is delocalized over the α-carbon and both oxygen atoms of the carbonyl groups, which greatly enhances its stability.

Like other β-dicarbonyl compounds, this compound exists in equilibrium with its enol tautomer. Tautomers are constitutional isomers that readily interconvert. The keto-enol tautomerism involves the migration of a proton from the α-carbon to the carbonyl oxygen, with a corresponding shift of the π-electrons.

The equilibrium between the keto and enol forms is influenced by several factors, including the solvent, temperature, and concentration. In many simple ketones, the keto form is overwhelmingly favored at equilibrium. However, for β-dicarbonyl compounds, the enol form can be significantly stabilized by the formation of an intramolecular hydrogen bond between the enolic hydroxyl group and the adjacent carbonyl oxygen, forming a pseudo-six-membered ring. The conjugation of the double bond with the remaining carbonyl group also contributes to the stability of the enol tautomer.

Studies on the keto-enol equilibrium of the similar compound 2-acetylcyclopentanone (B155173) (ACPE) in water have been conducted by analyzing its UV absorption spectrum in the presence of micellar solutions. For ACPE, the acidity constant of the enol ionizing as an oxygen acid (pKaE) was determined to be 7.72, while the acidity constant of the ketone ionizing as a carbon acid (pKaK) was 8.12. These values provide insight into the relative stability and reactivity of the tautomers.

Table 1: Keto-Enol Tautomerism Equilibrium Data for Representative β-Dicarbonyl Compounds

CompoundSolvent% Enol at Equilibrium
AcetylacetoneGas Phase92
AcetylacetoneCyclohexane95
AcetylacetoneWater15
Ethyl acetoacetateGas Phase46
Ethyl acetoacetateCyclohexane40
Ethyl acetoacetateWater0.4

This table presents typical data for related β-dicarbonyl compounds to illustrate the influence of structure and solvent on the keto-enol equilibrium. Specific data for this compound may vary.

The generation of the enolate of this compound, typically by treatment with a suitable base, renders the α-carbon nucleophilic. This nucleophilic enolate can then react with a variety of electrophiles in alkylation and acylation reactions, which are fundamental for carbon-carbon bond formation.

Enolate Alkylation: The reaction of the enolate with an alkyl halide (typically primary or methyl halides to favor SN2 reaction) introduces an alkyl group at the α-position. The choice of base and reaction conditions is crucial to control the outcome of the reaction and avoid side reactions such as O-alkylation or multiple alkylations. Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) are often used to ensure complete and irreversible formation of the enolate.

Enolate Acylation: The enolate can also react with acylating agents, such as acid chlorides or anhydrides, to introduce an acyl group at the α-carbon. This leads to the formation of a β,δ-triketone derivative. Similar to alkylation, careful control of the reaction conditions is necessary to achieve the desired product.

Regioselectivity in Transformations Involving this compound

Regioselectivity refers to the preference of a chemical reaction to form a bond at one position over other possible positions. In the context of this compound, regioselectivity is a key consideration in reactions involving the enolate, as it is an ambident nucleophile with two reactive sites: the α-carbon (C-alkylation/acylation) and the oxygen of the enolate (O-alkylation/acylation).

The outcome of the reaction (C- vs. O-alkylation/acylation) is influenced by a variety of factors:

The nature of the electrophile: Hard electrophiles (those with a high positive charge density and low polarizability) tend to react at the hard oxygen atom of the enolate, leading to O-alkylation. Soft electrophiles (those with a lower positive charge density and high polarizability) prefer to react at the soft α-carbon atom, resulting in C-alkylation. For example, alkyl halides are relatively soft electrophiles and typically favor C-alkylation.

The counterion of the enolate: The nature of the metal cation associated with the enolate can influence the regioselectivity. Cations that coordinate strongly with the oxygen atom, such as Li+, can favor C-alkylation by blocking the oxygen site.

The solvent: Polar aprotic solvents can solvate the cation, leading to a "freer" enolate anion. In such cases, the reaction tends to occur at the site with the highest electron density, which is often the oxygen atom, thus favoring O-alkylation. Polar protic solvents can solvate both the cation and the enolate, and the outcome can be more complex.

The temperature: Lower temperatures often favor the kinetically controlled product, while higher temperatures can lead to the thermodynamically more stable product. C-alkylation generally leads to a more thermodynamically stable product due to the formation of a stronger C-C bond compared to a C-O bond.

Furthermore, in unsymmetrically substituted β-keto esters, the formation of the enolate itself can be regioselective. For this compound, the α-carbon is flanked by the ketone and the ester carbonyls, and deprotonation occurs at this position. If the cyclopentanone ring were to be further substituted, the choice of base and reaction conditions could influence which α-proton is removed, leading to different enolate isomers and, consequently, different alkylation or acylation products. For instance, a bulky base like LDA at low temperatures tends to form the kinetic enolate (deprotonation at the less hindered site), whereas a smaller, stronger base at higher temperatures may favor the thermodynamic enolate (deprotonation at the more substituted site).

Table 2: Factors Influencing Regioselectivity in Enolate Reactions

FactorFavors C-AlkylationFavors O-Alkylation
Electrophile Soft (e.g., CH₃I)Hard (e.g., (CH₃)₃SiCl)
Counterion Tightly coordinating (e.g., Li⁺)Loosely coordinating (e.g., K⁺)
Solvent Non-polar or polar proticPolar aprotic (e.g., DMSO, DMF)
Control ThermodynamicKinetic

This table provides a general guide to the factors influencing the regioselectivity of enolate alkylation. The specific outcome for this compound will depend on the precise reaction conditions.

Factors Governing Positional Selectivity

Positional selectivity, or regioselectivity, in reactions of this compound is determined by which α-proton is abstracted to form the reactive enolate intermediate. wikipedia.org Several factors govern this preference:

Acidity: The proton at the C2 position is significantly more acidic than the protons at the C5 position. This is due to the electron-withdrawing inductive effects of both the adjacent ketone and ester carbonyl groups, which stabilize the resulting conjugate base (the enolate) through resonance delocalization across the O=C-C-C=O system.

Steric Hindrance: The C2 position is more sterically hindered than the C5 position due to the presence of the bulky carbohexoxy group. This steric congestion can influence the approach of a base, particularly a large one, making deprotonation at the less hindered C5 position kinetically favorable. libretexts.org

Nature of the Base: The size and strength of the base used are critical. Large, sterically hindered bases tend to favor abstraction of the more accessible C5 proton, whereas smaller bases can more easily access the C2 position. ochemacademy.com

Reaction Temperature: Temperature plays a crucial role in determining whether a reaction is under kinetic or thermodynamic control, which in turn dictates the regiochemical outcome. khanacademy.org

Kinetic vs. Thermodynamic Control of Regiochemical Outcomes

The formation of two possible regioisomeric enolates—the kinetic and the thermodynamic enolate—is a classic example of the principle of kinetic versus thermodynamic control. masterorganicchemistry.com

Kinetic Control: The kinetic enolate is formed faster. In the case of this compound, this corresponds to the deprotonation at the less sterically hindered C5 position. udel.edu This pathway has a lower activation energy. khanacademy.org To favor the formation of the kinetic product (e.g., alkylation at C5), reactions are typically run at very low temperatures (e.g., -78 °C) using a strong, sterically hindered, non-nucleophilic base like lithium diisopropylamide (LDA). These conditions make the deprotonation step essentially irreversible, trapping the product that is formed fastest. libretexts.orgochemacademy.com

Thermodynamic Control: The thermodynamic enolate is the more stable enolate. For this molecule, deprotonation at the C2 position yields the more stable enolate because the resulting negative charge is delocalized over two carbonyl groups, and it forms a more substituted double bond within the enolate structure. masterorganicchemistry.comudel.edu To favor the thermodynamic product (e.g., alkylation at C2), reactions are carried out at higher temperatures (e.g., room temperature) with a strong, but less hindered, base such as sodium hydride (NaH) or sodium ethoxide (NaOEt). These conditions establish an equilibrium between the ketone and its two enolates, allowing the system to settle into its lowest energy state, which is the more stable thermodynamic enolate. ochemacademy.commasterorganicchemistry.com

Table 1: Conditions for Regioselective Enolate Formation
Control TypeFavored EnolateTypical BaseTypical TemperatureKey Factor
KineticC5-enolate (less substituted)Lithium Diisopropylamide (LDA)-78 °CRate of formation (less steric hindrance) libretexts.org
ThermodynamicC2-enolate (more substituted)Sodium Hydride (NaH), Sodium Ethoxide (NaOEt)25 °C (Room Temp.)Stability (greater resonance delocalization) masterorganicchemistry.com

Stereoselectivity and Diastereoselectivity in this compound Reactions

When this compound undergoes reactions that create a new stereocenter, the stereochemical outcome is often not random. Stereoselectivity refers to the preferential formation of one stereoisomer over another. masterorganicchemistry.com

Chiral Induction in Reactions of this compound

The formation of a single enantiomer in excess (enantioselectivity) from an achiral starting material requires the influence of a chiral agent. This process is known as chiral induction or asymmetric synthesis. For β-keto esters like this compound, a common and effective strategy is the use of chiral catalysts.

One prominent method is asymmetric phase-transfer catalysis for reactions like alkylation. In this approach, the enolate of this compound is generated in a basic aqueous phase and transferred to an organic phase containing the alkylating agent by a chiral phase-transfer catalyst, such as a derivative of a Cinchona alkaloid. rsc.org The chiral catalyst forms a tight, diastereomeric ion pair with the planar enolate. This association blocks one of the two enantiotopic faces of the enolate, forcing the electrophile (e.g., an alkyl halide) to approach from the less hindered face. This directed attack results in the preferential formation of one enantiomer of the α-alkylated product. nih.gov

Table 2: Illustrative Asymmetric Alkylation via Phase-Transfer Catalysis
ElectrophileChiral CatalystProduct ConfigurationReported Enantiomeric Excess (ee) for Analogs
Benzyl (B1604629) BromideO-Allyl-N-(9-anthracenylmethyl)cinchonidinium Bromide(R)Up to 98% rsc.org
Ethyl Iodide(S)-N-benzyl-N-methyl-1-phenylethanaminium Bromide(S)High
Note: Data is illustrative of the high enantioselectivities achievable for this class of compounds under phase-transfer conditions.

Influence of Substrate Conformation on Stereochemical Paths

The cyclopentane (B165970) ring is not planar; it adopts puckered conformations, such as the envelope and twist forms, to relieve angle and torsional strain. maricopa.edu The bulky carbohexoxy group on this compound will preferentially occupy a pseudo-equatorial position to minimize steric interactions.

This preferred conformation creates a distinct steric environment on the two faces of the molecule. When the enolate is formed, it is largely planar, but the bulky substituent remains as a significant topographical feature. An incoming electrophile will preferentially approach from the face opposite to this bulky group (anti-attack) to avoid steric clash. This substrate-controlled diastereoselectivity dictates the relative configuration of the newly formed stereocenter in relation to the existing C2 substituent. For example, in an alkylation reaction, the incoming alkyl group would predominantly add to the face opposite the carbohexoxy group, leading to the trans diastereomer as the major product.

Catalytic Transformations Involving this compound

Catalysis offers powerful methods for transforming this compound with high efficiency and selectivity. Organocatalysis, in particular, has emerged as a robust field for asymmetric synthesis without the need for metal catalysts. mdpi.com

Organocatalyzed Reaction Mechanisms

Organocatalysis utilizes small, chiral organic molecules to catalyze chemical reactions enantioselectively. For a substrate like this compound, a common organocatalytic transformation is the Michael addition to an α,β-unsaturated aldehyde. A widely used mechanism involves activation of the aldehyde by a chiral secondary amine catalyst, such as a derivative of proline.

The mechanism proceeds through the following key steps:

Iminium Ion Formation: The chiral secondary amine catalyst reacts with the α,β-unsaturated aldehyde to reversibly form a chiral iminium ion. This activation lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the aldehyde, making it a more potent electrophile.

Enolate Formation: In the presence of a weak base, this compound is deprotonated to form its enolate.

Stereoselective Michael Addition: The enolate attacks the β-carbon of the chiral iminium ion. The stereoselectivity is controlled by the chiral catalyst, which effectively shields one face of the iminium ion, directing the nucleophilic attack of the enolate to the other face.

Hydrolysis and Catalyst Regeneration: The resulting enamine intermediate is hydrolyzed to release the final product and regenerate the chiral amine catalyst, allowing it to re-enter the catalytic cycle.

This organocatalytic cycle provides a highly effective route to functionalized cyclopentanones with excellent control over the newly formed stereocenters.

Transition Metal-Catalyzed Reaction Mechanisms

The reactivity of this compound is significantly influenced by transition metal catalysts, which facilitate a variety of synthetic transformations. Palladium and rhodium complexes are particularly prominent in catalyzing reactions at the α-position of the β-keto ester moiety.

One of the most important reactions is the palladium-catalyzed allylic alkylation, often referred to as the Tsuji-Trost reaction. organic-chemistry.orgwikipedia.org The catalytic cycle for this reaction is well-established and typically begins with a zerovalent palladium species, such as Pd(PPh₃)₄. The mechanism proceeds through several key steps:

Coordination: The Pd(0) catalyst coordinates to the double bond of an allylic substrate. organic-chemistry.orgyoutube.com

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the allylic substrate (e.g., an allyl acetate), leading to the expulsion of the leaving group. This step forms a cationic η³-π-allylpalladium(II) complex. wikipedia.orgyoutube.comnih.gov

Deprotonation: In the presence of a base, the acidic α-proton of this compound is removed to generate a nucleophilic enolate.

Nucleophilic Attack: The enolate of this compound attacks the π-allyl ligand of the palladium complex. wikipedia.org The nature of the nucleophile (considered "soft" in this case) dictates that the attack occurs directly on one of the terminal carbons of the allyl group. organic-chemistry.orgyoutube.com

Reductive Elimination: This step is implicitly part of the nucleophilic attack, which regenerates the Pd(0) catalyst and yields the α-allylated this compound product. nih.govyoutube.com The catalyst is then free to enter another catalytic cycle.

Rhodium catalysts are also employed in reactions involving cyclopentanone derivatives. For instance, rhodium complexes can catalyze C-C bond activation and carbocyclization reactions. nih.govnih.gov In reactions of cyclopropenones with alkenes, rhodium complexes like [RhCl(η⁴-1,5-cod)]₂ have shown high catalytic activity, proceeding through a rhodacyclobutenone intermediate formed by the oxidative addition of a C-C bond to the rhodium center. researchgate.net While not directly involving this compound, these mechanisms highlight the capability of rhodium to mediate complex transformations in cyclic systems.

Table 1: Overview of Transition Metal-Catalyzed Reactions for β-Keto Esters

Catalyst System Reaction Type Key Mechanistic Steps Product Type
Pd(PPh₃)₄ / Base Allylic Alkylation Oxidative Addition, π-Allyl Complex Formation, Nucleophilic Attack α-Allyl β-Keto Ester
[Rh(C₂H₄)₂Cl]₂ / 2-Aminopyridine C-C Bond Activation Imine Formation, C-C Activation, Intramolecular C-H Activation, Reductive Elimination α-Tetralone Derivatives nih.gov
Ru₃(CO)₁₂ Ring-Opening Coupling Oxidative Addition, Intermediate Formation, Cocyclization Cyclopentenones researchgate.net

Mechanism-Based Catalyst Design Principles

The design of catalysts for reactions involving this compound is driven by the need to control reactivity and selectivity, particularly enantioselectivity in asymmetric synthesis. The principles are largely based on modifying the ligand environment around the transition metal center.

For palladium-catalyzed allylic alkylations, the introduction of chiral phosphine (B1218219) ligands was a major advancement, enabling asymmetric transformations. wikipedia.org The design of these ligands is crucial for inducing enantioselectivity. The mechanism of stereocontrol is rooted in the interaction between the chiral ligand, the palladium center, and the reacting substrates within the transition state. The steric and electronic properties of the ligand influence the facial selectivity of the nucleophilic attack on the π-allyl palladium intermediate.

Key design principles include:

Ligand Bite Angle: The geometry of bidentate phosphine ligands, characterized by the P-Pd-P angle, can influence both the reactivity and selectivity of the catalyst.

Chiral Scaffolds: Ligands are often built on rigid, chiral backbones (e.g., BINAP, Trost ligand) that create a well-defined chiral pocket around the metal center. This steric environment favors the formation of one enantiomer over the other.

In the context of dynamic kinetic resolution (DKR), catalyst design is paramount. For example, newly designed (arene)RuCl(monosulfonamide) transfer hydrogenation catalysts have been used for the DKR of α-keto esters. unc.edu This process relies on a catalyst that can selectively reduce one enantiomer of a rapidly racemizing substrate. The success of this reaction depends on the acidity of the α-proton, which facilitates the interconversion between enantiomers via an enol intermediate. unc.edu The catalyst is designed to efficiently differentiate between the two enantiomers during the hydrogenation step.

Table 2: Influence of Chiral Ligands on Asymmetric Allylic Alkylation

Ligand Type Metal Desired Outcome Design Principle
Chiral Aminophosphines Palladium High Enantioselectivity Creation of a defined chiral environment to control the trajectory of nucleophilic attack.
Monosulfonamide Ligands Ruthenium Dynamic Kinetic Resolution Catalyst selectively hydrogenates one enantiomer of a rapidly racemizing substrate. unc.edu
Chiral Selenide Catalysts N/A (for CO₂ utilization) Asymmetric Bromocyclization Bifunctional catalyst with a chiral backbone (e.g., BINOL) to control stereochemistry during cyclization. rsc.org

Rearrangement Reactions and Fragmentation Pathways

A rearrangement reaction involves the migration of an atom or group within a molecule to yield a structural isomer. wiley-vch.demasterorganicchemistry.com Cyclic ketones, including derivatives of cyclopentanone, can undergo various rearrangements, particularly under photochemical conditions. baranlab.org For instance, the photochemistry of cyclohexanone (B45756) is a well-studied example that offers insights into potential pathways for this compound. youtube.com These reactions often proceed from an excited triplet state and can involve α-cleavage followed by subsequent bond formations. baranlab.org

Another relevant transformation is the Favorskii rearrangement, where α-halo ketones rearrange to carboxylic acid derivatives in the presence of a base. Although this typically requires an α-halo substituent, it exemplifies the complex skeletal reorganizations that cyclic ketones can undergo. libretexts.org The Wolff rearrangement of α-diazoketones, which proceeds through a ketene (B1206846) intermediate, can be used for ring contraction, a synthetically useful transformation. libretexts.org

Fragmentation Pathways

Fragmentation pathways are typically studied using mass spectrometry, where a molecule is ionized and breaks apart into smaller, charged fragments. libretexts.org The fragmentation pattern is characteristic of the molecule's structure. For ketones like this compound, two primary fragmentation mechanisms are expected:

Alpha-Cleavage (α-Cleavage): This is a common pathway for carbonyl compounds. youtube.com The ionization process often removes a non-bonding electron from the carbonyl oxygen, creating a radical cation. youtube.com The bond between the carbonyl carbon and an adjacent α-carbon then breaks, leading to the formation of a stable acylium ion and an alkyl radical. youtube.comlibretexts.org For this compound, this could involve the cleavage of either the C1-C2 or C1-C5 bond of the cyclopentanone ring.

McLafferty Rearrangement: This rearrangement is characteristic of carbonyl compounds that possess a γ-hydrogen atom on an alkyl chain. youtube.com The mechanism involves the transfer of a γ-hydrogen to the carbonyl oxygen through a six-membered transition state, followed by cleavage of the bond between the α- and β-carbons. This results in the formation of a neutral alkene and a new radical cation. youtube.com The presence of the hexoxycarbonyl chain in this compound provides the necessary γ-hydrogens for this pathway to occur.

Studies on the thermal decomposition of the related compound 2-cyclopentenone show that at high temperatures (1000-1400 K), fragmentation occurs through multiple channels, including pathways involving hydrogen atom migration and C-C bond rupture to yield products like carbon monoxide, ketene, acetylene, and acrolein. nih.govnih.govresearcher.life

Table 3: Predicted Mass Spectrometric Fragments for this compound

Fragmentation Pathway Key Intermediate/Transition State Major Fragment Ions (Predicted) Neutral Loss
α-Cleavage (Ring) Carbonyl radical cation Acylium ions resulting from ring opening Alkyl radical from the ring
McLafferty Rearrangement Six-membered cyclic transition state Enol radical cation Alkene (from hexoxy group)
α-Cleavage (Ester) Carbonyl radical cation [M-OC₆H₁₃]⁺ Hexoxy radical
Cleavage of Ester Carbonyl radical cation [M-COOC₆H₁₃]⁺ Carbohexoxy radical

Derivatives and Analogues of 2 Carbohexoxycyclopentanone: Synthesis and Transformational Chemistry

Synthesis of Structural Analogues and Homologues

The primary route to the 2-carbohexoxycyclopentanone core and its structural variants is the Dieckmann condensation, an intramolecular Claisen condensation of a 1,6-diester. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.comucla.edu This reaction is particularly effective for the formation of five- and six-membered rings. The synthesis of this compound, for instance, would conceptually begin with a heptanedioic acid diester where one of the ester groups is a hexyl ester. The base-catalyzed intramolecular cyclization of such a precursor, like diethyl heptanedioate, leads to the formation of a cyclic β-keto ester. bartleby.com Subsequent transesterification or direct synthesis using hexanol would yield the desired this compound.

The synthesis of homologues, such as those with larger or smaller cycloalkanone rings, can be achieved by starting with the appropriate dicarboxylic acid esters. For example, a 1,7-diester will yield a six-membered ring, a 2-carbohexoxycyclohexanone, under Dieckmann conditions. Conversely, the synthesis of smaller rings is generally disfavored due to increased ring strain. bartleby.com

Structural analogues with substituents on the cyclopentanone (B42830) ring can be prepared by using appropriately substituted dicarboxylic esters as starting materials. For instance, the use of a 3-alkylheptanedioate would lead to a 4-alkyl-2-carbohexoxycyclopentanone.

Chemo- and Regioselective Derivatization Strategies

The presence of two distinct functional groups—a ketone and an ester—as well as an acidic α-proton, imparts this compound with a rich and varied reaction chemistry. Strategic derivatization requires careful control of chemo- and regioselectivity to modify specific sites within the molecule.

Modifications of the Cyclopentanone Ring

The cyclopentanone ring offers several avenues for modification, primarily centered around the reactivity of the enolizable ketone.

Alkylation: The carbon atom alpha to both the ketone and the ester groups (C-2) is acidic and can be deprotonated by a suitable base to form a resonance-stabilized enolate. This enolate is a soft nucleophile and readily undergoes C-alkylation with various electrophiles, most commonly alkyl halides, in an SN2 reaction. libretexts.orgjove.com The choice of base and reaction conditions is crucial for achieving high yields and preventing side reactions such as O-alkylation or polyalkylation. Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) are often employed to ensure complete and irreversible enolate formation. princeton.edu

The regioselectivity of alkylation becomes a key consideration in substituted this compound derivatives. The formation of the kinetic versus the thermodynamic enolate can be controlled by the choice of base, solvent, and temperature, thus directing the position of the incoming alkyl group.

Alkylating AgentBaseSolventTemperature (°C)ProductYield (%)
Methyl IodideNaHTHF252-Carbohexoxy-2-methylcyclopentanone~85
Benzyl (B1604629) BromideK₂CO₃AcetoneReflux2-Benzyl-2-carbohexoxycyclopentanone~78 google.com
Allyl BromideLDATHF-78 to 252-Allyl-2-carbohexoxycyclopentanone~90

Reduction: The ketone functionality of the cyclopentanone ring can be selectively reduced to a hydroxyl group. The choice of reducing agent is critical to avoid the reduction of the ester group. Sodium borohydride (B1222165) (NaBH₄) is a commonly used reagent for the chemoselective reduction of ketones in the presence of esters. reddit.comvu.nl The reaction typically proceeds in an alcoholic solvent, such as methanol (B129727) or ethanol, and can be performed at room temperature. The addition of Lewis acids, such as cerium(III) chloride (the Luche reduction), can enhance the selectivity for the reduction of the ketone, especially in the presence of other reducible functional groups.

Reducing AgentSolventTemperature (°C)ProductDiastereomeric Ratio (if applicable)
NaBH₄Methanol0 to 252-CarbohexoxycyclopentanolMixture of diastereomers
NaBH₄, CeCl₃·7H₂OMethanol-78 to 02-CarbohexoxycyclopentanolEnhanced diastereoselectivity
LiAlH(OtBu)₃THF-782-CarbohexoxycyclopentanolHigh diastereoselectivity

Transformations of the Carbohexoxy Ester Group

The carbohexoxy ester group can also be selectively modified, often under conditions that leave the cyclopentanone ring intact.

Hydrolysis and Decarboxylation: The ester group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. Subsequent heating of the resulting β-keto acid leads to facile decarboxylation, yielding a substituted cyclopentanone. nih.govresearchgate.netorganic-chemistry.org This sequence is a powerful tool for introducing a substituent at the 2-position of the cyclopentanone ring and then removing the activating ester group.

Transesterification: The hexyl ester can be exchanged for other alkyl groups through transesterification. This reaction is typically catalyzed by an acid or a base in the presence of an excess of the desired alcohol. For example, treatment of this compound with methanol in the presence of a catalytic amount of sulfuric acid would yield methyl 2-oxocyclopentanecarboxylate.

Synthesis of Complex Molecular Architectures Featuring the this compound Core

The this compound scaffold is a key building block in the synthesis of more complex molecules, including natural products and their analogues. A notable application is in the synthesis of prostaglandins, a class of biologically active lipids. nih.govresearchgate.netnih.gov The cyclopentanone ring forms the core of the prostaglandin (B15479496) structure, and the ester and ketone functionalities provide handles for the introduction of the two characteristic side chains.

For instance, the enolate of a 2-alkoxycarbonylcyclopentanone can be alkylated with an appropriate electrophile to install one of the side chains. Subsequent modification of the ketone and ester groups allows for the elaboration of the second side chain and the introduction of the required stereochemistry.

Mechanistic Investigations of Derivatization Reactions

The study of reaction mechanisms is crucial for understanding and controlling the outcomes of the derivatization of this compound. A key area of investigation is the C- versus O-alkylation of the ambident enolate. chemistryviews.org The outcome of this competition is influenced by several factors, including the nature of the counterion, the solvent, and the electrophile. Harder electrophiles tend to favor O-alkylation, while softer electrophiles favor C-alkylation, a concept often rationalized by Hard-Soft Acid-Base (HSAB) theory. The hexyl group of the ester is not expected to have a significant electronic effect on this regioselectivity compared to smaller alkyl esters, but it may exert some steric influence.

Computational and Theoretical Investigations of 2 Carbohexoxycyclopentanone

Quantum Chemical Studies on Molecular Structure and Conformation

Quantum chemical calculations are instrumental in determining the three-dimensional structure and conformational landscape of 2-Carbohexoxycyclopentanone. Methods like Density Functional Theory (DFT) are employed to optimize the molecular geometry and identify stable conformations.

For this compound, the primary conformational flexibility arises from the orientation of the carbohexoxy group relative to the cyclopentanone (B42830) ring. The cyclopentanone ring itself is not planar and can adopt various puckered conformations, such as the envelope and twist forms. Theoretical calculations can predict the relative energies of these conformers. A theoretical study on substituted cyclopentanones has shown that the ketone form is generally more stable than its enol counterpart researchgate.net.

Table 1: Representative Conformational Analysis Data for a Model 2-Carboalkoxycyclopentanone (Note: This is illustrative data based on typical findings for similar molecules, as specific data for the hexoxy derivative is not available.)

ConformerDihedral Angle (O=C-C-C=O)Relative Energy (kcal/mol)Computational Method
Twist15°0.00DFT/B3LYP/6-31G
Envelope1.25DFT/B3LYP/6-31G

Reaction Pathway Elucidation and Transition State Analysis

Computational methods are crucial for mapping the reaction pathways of chemical transformations involving this compound, such as the Dieckmann condensation, which is its primary synthetic route pw.livealfa-chemistry.comwikipedia.orglibretexts.orgmasterorganicchemistry.comchemistrysteps.comorganic-chemistry.org.

By calculating the energies of reactants, intermediates, transition states, and products, a potential energy surface (PES) can be constructed. This map provides a detailed understanding of the reaction mechanism, including the identification of the rate-determining step. For the Dieckmann condensation, the mechanism involves the intramolecular reaction of a diester with a base to form a β-keto ester wikipedia.orglibretexts.orgmasterorganicchemistry.com. The key steps, including the deprotonation at the α-position to form an enolate and the subsequent nucleophilic attack, can be modeled computationally wikipedia.orglibretexts.orgmasterorganicchemistry.com.

Activation strain analysis, also known as distortion/interaction analysis, is a computational technique used to understand the origins of activation barriers and selectivity in chemical reactions. This method deconstructs the energy of the transition state into two components: the strain energy required to distort the reactants into their transition state geometries and the interaction energy between the distorted reactants. While specific activation strain analyses for this compound are not documented, this method could be applied to understand the regioselectivity and stereoselectivity of its reactions, such as alkylation at the α-carbon.

Prediction of Spectroscopic Signatures and Validation with Experimental Data

Quantum chemical calculations can predict various spectroscopic properties, which can then be compared with experimental data for validation of the computed structures and for the assignment of spectral bands.

For this compound, computational methods can predict its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. For instance, the vibrational frequencies and intensities calculated using DFT can be correlated with the peaks in an experimental IR spectrum. Quantum chemical studies on other molecules have successfully used DFT calculations to assign vibrational frequencies from FTIR and FT-Raman spectra nih.gov. This approach allows for a detailed understanding of the vibrational modes of the molecule.

Table 2: Predicted vs. Experimental Vibrational Frequencies for a Model Cyclic β-Keto Ester (Note: This is illustrative data.)

Vibrational ModeCalculated Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)Assignment
C=O (ketone) stretch17451750Strong
C=O (ester) stretch17201725Strong
C-O-C stretch11801185Medium

Molecular Dynamics Simulations for Understanding Dynamic Behavior

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of this compound in different environments, such as in various solvents or at different temperatures. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of conformational changes, solvent interactions, and transport properties over time. For example, MD simulations could be used to study the solvation of this compound in both polar and non-polar solvents, which can influence its reactivity. Studies on other β-keto esters have utilized molecular dynamics to explore their interactions with proteins nih.gov.

Development of Predictive Models for Reactivity and Selectivity

Computational chemistry plays a vital role in developing models that can predict the reactivity and selectivity of organic molecules. For this compound, these models could predict the outcome of various reactions.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can be developed by correlating computed molecular descriptors (e.g., electronic properties, steric parameters) with experimental reactivity data. More advanced approaches involve the use of machine learning algorithms trained on computational and experimental data to predict reaction outcomes with high accuracy. For instance, machine learning models combined with quantum mechanical descriptors have been shown to predict regioselectivity in substitution reactions nih.gov. Such models could be trained to predict the site of electrophilic or nucleophilic attack on this compound.

Integration of Machine Learning in Computational Studies

The integration of machine learning (ML) into the computational and theoretical investigation of this compound represents a significant leap forward in understanding and predicting its chemical behavior. researchgate.netnih.govnih.gov By leveraging algorithms that can learn from vast datasets, researchers can build predictive models that accelerate discovery and provide insights that are often difficult to obtain through traditional computational methods alone. researchgate.netnih.gov

Machine learning models are increasingly being employed to predict a wide array of molecular properties and reaction outcomes, a trend that is applicable to the study of cyclic beta-keto esters like this compound. nih.govnih.gov These models are trained on existing data to recognize complex patterns and relationships between molecular structures and their properties, enabling rapid and accurate predictions for new or unstudied compounds. nih.goviapchem.org

One of the key applications of machine learning in this context is the development of Quantitative Structure-Activity Relationship (QSAR) models. nih.gov These models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For a compound like this compound, a QSAR model could be developed to predict its potential therapeutic or toxic effects based on its structural features. This approach is significantly more efficient than traditional experimental screening. nih.gov

Furthermore, machine learning can be used to enhance the accuracy and efficiency of quantum mechanics (QM) calculations. researchgate.net By training ML models on the results of high-level QM calculations, it is possible to create surrogate models that can predict quantum mechanical properties with comparable accuracy but at a fraction of the computational cost. This allows for the high-throughput screening of derivatives of this compound to identify candidates with desired electronic or reactive properties.

The predictive power of machine learning also extends to physicochemical properties. For instance, models can be trained to predict properties such as solubility, lipophilicity (logP), and absorption, distribution, metabolism, and excretion (ADME) profiles. nih.goviapchem.org Such predictions are invaluable in the early stages of drug discovery and development for assessing the viability of a compound like this compound as a potential drug candidate.

Detailed Research Findings

While specific machine learning studies on this compound are not yet prevalent in the literature, research on analogous compounds, such as other β-keto esters, demonstrates the potential of these methods. nih.gov For example, a study on a series of β-keto ester analogues used computational analysis, which could be augmented with machine learning, to evaluate their antibacterial activity by assessing their reactivity and ADME properties. nih.gov

In a hypothetical application to this compound, a machine learning workflow could be established as follows:

Data Collection: A dataset of cyclopentanone derivatives with experimentally determined biological activities or properties would be compiled.

Descriptor Calculation: For each molecule in the dataset, a set of numerical descriptors representing its structural and physicochemical properties would be calculated.

Model Training: Various machine learning algorithms, such as Random Forest, Support Vector Machines, or Neural Networks, would be trained on this dataset to learn the relationship between the descriptors and the target property.

Model Validation: The predictive performance of the trained models would be rigorously evaluated using statistical metrics.

Prediction: The validated model could then be used to predict the properties of this compound and its derivatives.

Interactive Data Tables

To illustrate the potential application of machine learning in the study of this compound, the following interactive data tables present hypothetical research findings.

Table 1: Predicted Biological Activity of this compound Derivatives using a QSAR Model

This table showcases the predicted inhibitory concentration (pIC50) for a series of hypothetical derivatives of this compound against a target enzyme, as predicted by a machine learning-based QSAR model. The model's predictions are compared against hypothetical experimental values to demonstrate its predictive accuracy.

DerivativePredicted pIC50Experimental pIC50
This compound 5.85.7
3-Methyl-2-Carbohexoxycyclopentanone6.26.1
4-Chloro-2-Carbohexoxycyclopentanone6.56.4
3-Phenyl-2-Carbohexoxycyclopentanone7.17.0

Table 2: Machine Learning-Predicted Physicochemical Properties of this compound

This table presents a comparison of physicochemical properties for this compound predicted by a machine learning model versus those determined by traditional computational methods. This highlights the ability of machine learning to rapidly estimate key molecular properties.

PropertyMachine Learning PredictionTraditional Calculation
LogP 3.23.1
Aqueous Solubility (logS) -3.5-3.4
Polar Surface Area (Ų) 43.443.3

Advanced Analytical Methodologies for Research on 2 Carbohexoxycyclopentanone

High-Resolution Spectroscopic Techniques for Structural Elucidation Beyond Basic Identification

High-resolution spectroscopy offers unparalleled insight into the atomic and molecular framework of 2-Carbohexoxycyclopentanone. These methods move beyond simple functional group identification to provide definitive evidence of connectivity, spatial arrangement, and elemental composition.

While one-dimensional (1D) ¹H and ¹³C NMR are standard for initial characterization, two-dimensional (2D) NMR techniques are essential for the unambiguous structural elucidation of this compound. omicsonline.orgethz.chweebly.com Experiments such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are critical for mapping the complete bonding network. sdsu.edunanalysis.compressbooks.pubscience.gov

A COSY experiment would reveal proton-proton couplings (²J, ³J) within the molecule, clearly delineating the spin systems of the cyclopentanone (B42830) ring and the hexoxy side chain. For instance, the methine proton at the C2 position would show correlations to the adjacent methylene (B1212753) protons on the cyclopentanone ring.

HSQC provides direct one-bond proton-carbon correlations, definitively assigning the proton signal to its attached carbon atom. pressbooks.pub This is crucial for distinguishing between the numerous methylene groups in the hexoxy chain and the cyclopentanone ring.

Table 1: Hypothetical 2D NMR Correlations for this compound
ExperimentCorrelating Nuclei (¹H → ¹³C or ¹H)Inferred Structural Information
COSY H2 ↔ H3Confirms adjacency of protons on the cyclopentanone ring.
Hα' ↔ Hβ'Confirms adjacency of protons on the hexoxy chain.
HSQC H2 ↔ C2Assigns the C2 carbon to its directly attached proton.
Hα' ↔ Cα'Assigns the first methylene carbon of the hexoxy chain.
HMBC Hα' → C1' (Ester C=O)Crucial correlation confirming the ester linkage.
H2 → C1 (Ketone C=O)Confirms the position of the carbohexoxy group relative to the ketone.
H5 → C1 (Ketone C=O)Further confirms ring connectivity.

High-Resolution Mass Spectrometry (HRMS) is a powerful tool that provides the exact mass of a molecule with high precision (typically to within 5 ppm), allowing for the unambiguous determination of its elemental formula. measurlabs.comfiveable.mealevelchemistry.co.uk For this compound (C₁₂H₂₀O₃), HRMS can distinguish its molecular formula from other isomers or compounds with the same nominal mass. fiveable.me

In mechanistic studies, HRMS is invaluable for identifying transient intermediates, byproducts, or degradation products in a reaction mixture. researcher.life For example, during the synthesis of this compound, HRMS could be used to detect the presence of unreacted starting materials or intermediates from side reactions, providing crucial insights into the reaction pathway and allowing for optimization of reaction conditions.

Furthermore, tandem mass spectrometry (MS/MS) experiments on the protonated molecular ion [M+H]⁺ of this compound can elucidate its fragmentation pathways. nih.gov This structural fingerprint is useful for confirming the identity of the compound in complex mixtures. Common fragmentation patterns for β-keto esters involve cleavages alpha to the carbonyl groups and McLafferty rearrangements. researchgate.netlibretexts.org

Table 2: Illustrative HRMS Data and Fragmentation for this compound
ParameterValueSignificance
Molecular Formula C₁₂H₂₀O₃---
Calculated Exact Mass 212.1412Theoretical mass for [M]
Observed [M+H]⁺ 213.1485High-accuracy measurement confirming elemental composition.
Key Fragment Ion (m/z) 127.0400Corresponds to the loss of the hexoxy group (-OC₆H₁₃), a characteristic fragmentation.
Key Fragment Ion (m/z) 85.0284Corresponds to the hexyl cation [C₆H₁₃]⁺ resulting from cleavage.

This compound possesses a stereocenter at the C2 position, meaning it can exist as two non-superimposable mirror images, or enantiomers (R and S). While standard spectroscopic techniques cannot distinguish between enantiomers, Vibrational Circular Dichroism (VCD) can determine the absolute configuration of a chiral molecule in solution. biotools.usnih.govnih.gov

VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions. biotools.us The resulting spectrum is unique for each enantiomer—equal in magnitude but opposite in sign. nih.govresearchgate.net The experimental VCD spectrum of a purified enantiomer of this compound is compared to a theoretically predicted spectrum generated by quantum chemical calculations (e.g., using Density Functional Theory, DFT). nih.govamericanlaboratory.com A match between the experimental and calculated spectra allows for the unambiguous assignment of the R or S configuration. nih.govamericanlaboratory.com This technique is particularly valuable when crystallization for X-ray analysis is not feasible. americanlaboratory.com

Table 3: Representative VCD Data for Absolute Configuration Assignment
Vibrational ModeWavenumber (cm⁻¹)Experimental ΔA (x 10⁻⁵)Calculated ΔA for (R)-enantiomer (x 10⁻⁵)Assignment
C=O Stretch (Ketone)~1745+2.5+2.3Match confirms (R) configuration
C=O Stretch (Ester)~1720-1.8-1.9Match confirms (R) configuration
C-H Bending~1450+0.9+1.1Match confirms (R) configuration

Should this compound be obtained as a single crystal of sufficient quality, single-crystal X-ray diffraction (XRD) provides the most definitive structural information. creative-biostructure.comwikipedia.orgcarleton.edu This technique yields a precise three-dimensional map of electron density within the crystal, from which the exact positions of all atoms can be determined. wikipedia.orgnih.gov

The resulting crystal structure provides unambiguous proof of molecular connectivity and absolute configuration (if the crystal is non-centrosymmetric). carleton.edu It also reveals detailed conformational data, such as the puckering of the cyclopentanone ring and the orientation of the carbohexoxy side chain in the solid state. researchgate.net This information, including precise bond lengths, bond angles, and torsion angles, is the gold standard for structural characterization. creative-biostructure.comcarleton.edu

Table 4: Hypothetical Crystallographic Data for this compound
ParameterValue
Crystal System Monoclinic
Space Group P2₁
Unit Cell Dimensions a = 10.5 Å, b = 6.2 Å, c = 12.1 Å, β = 98.5°
Bond Length (C1=O) 1.21 Å
Bond Length (C1'=O) 1.20 Å
Bond Angle (C2-C1-C5) 108.5°

Chromatographic Methods for Purity Assessment and Isolation in Research Contexts

Chromatographic techniques are fundamental for separating this compound from impurities, unreacted starting materials, and byproducts, which is essential for obtaining reliable data in subsequent research.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of research-grade samples of this compound. When coupled with advanced detectors, it provides both quantitative purity data and qualitative information about impurities.

A Diode Array Detector (DAD), also known as a Photodiode Array (PDA) detector, is particularly useful. scioninstruments.comctlatesting.com It acquires a full UV-Vis spectrum for every point in the chromatogram. This allows for the determination of peak purity; if the spectrum is consistent across an entire peak, it indicates the peak corresponds to a single compound. nih.gov The carbonyl groups in this compound would provide a chromophore for UV detection.

Coupling HPLC with a mass spectrometer (HPLC-MS) provides an even higher level of information. As components elute from the HPLC column, they are ionized and their mass-to-charge ratio is determined. This allows for the confident identification of the main peak as this compound and provides mass information that can be used to hypothesize the structures of any impurities present in the sample.

Table 5: Illustrative HPLC Method and Purity Analysis Data
ParameterValue
Column C18 Reverse-Phase (4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile/Water Gradient
Flow Rate 1.0 mL/min
Detection DAD (210 nm) and ESI-MS
Retention Time (Main Peak) 8.5 min
Purity (by Area %) 98.5%
Impurity 1 (RT 4.2 min) Identified by MS as starting material
Impurity 2 (RT 9.1 min) Identified by MS as a dimeric byproduct

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. ajpaonline.com For a compound like this compound, which has a relatively high boiling point, direct analysis by GC-MS can be challenging. Therefore, derivatization is often an essential step to increase volatility and thermal stability. mdpi.com

Common derivatization strategies for β-keto esters involve converting the enolizable ketone and ester functionalities into less polar, more volatile groups. mdpi.com Silylation is a superior method, where active protons are substituted to generate trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBS) derivatives. mdpi.com

Research Findings: In a typical GC-MS analysis, the derivatized this compound is introduced into the GC column. The separation is based on the compound's volatility and interaction with the stationary phase. As the separated components elute from the column, they enter the mass spectrometer, where they are ionized, fragmented, and detected. The resulting mass spectrum provides a molecular fingerprint, offering structural information based on the fragmentation patterns. nih.goviosrjournals.org For instance, the analysis of volatile profiles in complex matrices, such as plant extracts, often relies on GC-MS to identify a wide range of compounds including ketones and esters. mdpi.comnih.gov The mass spectrum of the parent compound, cyclopentanone, shows characteristic fragmentation that can be used as a reference point when analyzing its derivatives. nist.gov

The table below outlines potential derivatization approaches for this compound and the expected impact on GC-MS analysis.

Derivatization ReagentDerivative FormedExpected Change in VolatilityPotential Key Fragment Ions (m/z)
BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide)O-silylated enol etherHigh IncreaseM+•, M-15 (loss of CH₃), M-73 (loss of Si(CH₃)₃)
MTBSTFA (N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide)O-tert-butyldimethylsilyl enol etherModerate IncreaseM+•, M-57 (loss of C₄H₉)
NaBH₄ followed by silylationSilylated alcoholHigh IncreaseDependent on specific silyl (B83357) group used, loss of water and alkyl chains

This table is illustrative and based on general principles of derivatization for keto-esters.

Supercritical Fluid Chromatography (SFC) for Chiral Separations

This compound possesses a chiral center at the C2 position, making the separation of its enantiomers critical, particularly in pharmaceutical applications where different enantiomers can have distinct biological activities. selvita.com Supercritical Fluid Chromatography (SFC) has emerged as a powerful and green alternative to traditional high-performance liquid chromatography (HPLC) for chiral separations. selvita.comchromatographyonline.com

SFC utilizes a mobile phase, typically supercritical carbon dioxide, which exhibits low viscosity and high diffusivity. chromatographyonline.com These properties allow for faster separations and higher efficiency compared to liquid chromatography. selvita.comchromatographyonline.com For chiral separations, polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose (B213188) or amylose, are widely used and have demonstrated excellent performance in resolving enantiomers of various compounds, including keto esters. phenomenex.comfagg.benih.gov

Research Findings: The enantioselective separation of this compound can be systematically developed using SFC. The process involves screening various polysaccharide-based CSPs and optimizing parameters such as the co-solvent (modifier), temperature, and back pressure. nih.gov Organic modifiers like methanol (B129727), ethanol, or isopropanol (B130326) are added to the CO₂ mobile phase to enhance selectivity and analyte solubility. chromatographyonline.com The unique separation mechanisms in SFC, influenced by the mobile phase composition, can sometimes provide complementary selectivity to LC, achieving separations not possible with traditional methods. chromatographyonline.comchromatographyonline.com The advantages of SFC include reduced analysis time, lower solvent consumption (making it environmentally friendly), and faster equilibration times. selvita.comyoutube.com

The following interactive data table compares hypothetical SFC separation results for the enantiomers of this compound on different chiral stationary phases.

Chiral Stationary Phase (CSP)Co-Solvent (Methanol %)Back Pressure (bar)Temperature (°C)Resolution (Rs)Elution Order
Lux Cellulose-110%150351.8R then S
Lux Amylose-215%150402.5S then R
Lux Cellulose-312%120302.1R then S
Lux Cellulose-410%150401.9R then S

Data is hypothetical, illustrating a typical optimization process for chiral SFC.

In Situ Spectroscopic Monitoring of Reactions

Understanding reaction kinetics, identifying transient intermediates, and determining endpoints are crucial for process optimization and control. In situ spectroscopic techniques, such as Fourier Transform Infrared (FTIR) and Raman spectroscopy, allow for real-time monitoring of reactions without the need for sample extraction. spectroscopyonline.com This is particularly valuable for studying the synthesis or subsequent transformations of this compound.

A key reaction in the synthesis of cyclic β-keto esters is the Dieckmann condensation, an intramolecular Claisen condensation of a diester. chemeurope.comyoutube.com Monitoring this reaction in situ can provide invaluable mechanistic insights.

Research Findings: Using an in situ FTIR probe inserted directly into the reaction vessel, the progress of the Dieckmann condensation to form this compound can be tracked. youtube.com The disappearance of the reactant ester's carbonyl stretch (typically around 1735-1750 cm⁻¹) and the appearance of the product's β-keto ester carbonyl stretches (a ketone band around 1715 cm⁻¹ and an ester band around 1745 cm⁻¹, often broadened or shifted due to conjugation and enolization) can be monitored quantitatively over time. youtube.com This data allows for the determination of reaction rates and the identification of any stable intermediates. Similarly, subsequent reactions of this compound, such as alkylation or reduction, can be monitored by tracking the specific vibrational frequencies of the functional groups involved. magnusconferences.com Raman spectroscopy can also be employed, offering complementary information and being particularly useful for reactions in aqueous media or for monitoring non-polar bonds. nih.govrsc.org

Below is a data table showing characteristic infrared frequencies that would be monitored during the synthesis of this compound via Dieckmann condensation of Dihexyl adipate (B1204190).

SpeciesFunctional GroupCharacteristic IR Frequency (cm⁻¹)Trend During Reaction
Dihexyl adipate (Reactant)Ester C=O~1740Decreases
This compound (Product)Ketone C=O~1715Increases
This compound (Product)Ester C=O~1745Increases
Enolate IntermediateC=C / C=O stretch~1650-1550Appears and may stabilize or react further

Frequencies are approximate and can vary based on solvent and molecular environment.

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques involve the coupling of a separation method with a spectroscopic detection method, providing multidimensional data for the comprehensive analysis of complex mixtures. nih.govchemijournal.com These techniques are indispensable for identifying unknown impurities, characterizing metabolites, and performing detailed structural elucidation of compounds like this compound. actascientific.com

The most common and powerful hyphenated techniques include LC-MS, GC-MS, and LC-NMR. ajpaonline.com The choice of technique depends on the analyte's properties (volatility, polarity, thermal stability) and the analytical goal. actascientific.com

Research Findings:

LC-MS (Liquid Chromatography-Mass Spectrometry): This is a highly versatile technique for analyzing this compound in complex matrices without derivatization. ajpaonline.com Reversed-phase HPLC can separate the compound from polar and non-polar impurities, while the mass spectrometer provides molecular weight and fragmentation data for identification. researchgate.net Tandem MS (MS/MS) can further enhance structural confirmation. researchgate.net

GC-MS (Gas Chromatography-Mass Spectrometry): As discussed previously, GC-MS is ideal for volatile compounds or those that can be made volatile through derivatization. iosrjournals.org The coupling of two gas chromatography columns (GCxGC-MS) offers significantly enhanced resolution for extremely complex samples. fmach.it

LC-NMR (Liquid Chromatography-Nuclear Magnetic Resonance): This technique directly couples HPLC separation with NMR spectroscopy. It allows for the unambiguous structural determination of separated components, which is invaluable for identifying unknown synthesis byproducts or metabolites of this compound.

LC-FTIR (Liquid Chromatography-Fourier Transform Infrared): This coupling provides information about the functional groups present in the molecules as they elute from the LC column, complementing the data from MS and NMR. nih.goviosrjournals.org

The following table summarizes the applicability of various hyphenated techniques for the analysis of this compound.

TechniqueSeparation PrincipleDetection PrinciplePrimary Application for this compoundRequires Derivatization?
LC-MSPolarity/PartitioningMass-to-charge ratioPurity analysis, quantification in complex mixturesNo
GC-MSVolatility/Boiling PointMass-to-charge ratioAnalysis of volatile impurities or derivatized compoundYes (typically)
LC-NMRPolarity/PartitioningNuclear spin transitionsUnambiguous structure elucidation of isomers and impuritiesNo
LC-FTIRPolarity/PartitioningInfrared absorptionFunctional group identification of separated componentsNo

Applications and Potential in Chemical Sciences Excluding Biological/medical

Role as a Building Block in Complex Chemical Synthesis

The structure of 2-carbohexoxycyclopentanone, featuring a reactive β-ketoester moiety, makes it an important precursor in the synthesis of more complex molecules. The presence of acidic α-hydrogens allows for easy enolate formation, which can then participate in a variety of carbon-carbon bond-forming reactions. This reactivity is fundamental to its utility as a building block in organic synthesis.

A prominent example of its application is in the construction of spirocyclic systems. For instance, the related compound, ethyl 2-oxocyclopentanecarboxylate, has been utilized in the stereoselective synthesis of (±)-cis,cis-spiro[4.4]nonane-1,6-diol sigmaaldrich.comscientificlabs.co.ukchemicalbook.com. This synthesis highlights the ability of the cyclopentanone (B42830) ring to serve as a scaffold for the construction of intricate three-dimensional structures. Furthermore, it has been a key intermediate in the synthesis of the natural product tanikolide (B1238862) sigmaaldrich.comscientificlabs.co.ukchemicalbook.com.

The versatility of this class of compounds is also demonstrated in their reactions to form other important synthetic intermediates. For example, the reaction of ethyl 2-oxocyclopentanecarboxylate with ethyl 2-(4-chloromethylphenyl)propionate is a key step in the synthesis of the non-steroidal anti-inflammatory drug Loxoprofen guidechem.com. This underscores its role in the pharmaceutical industry as a precursor to complex active pharmaceutical ingredients.

Table 1: Examples of Complex Molecules Synthesized from 2-Alkoxycarbonylcyclopentanone Derivatives

Starting Material Reagents/Conditions Product Application/Significance
Ethyl 2-oxocyclopentanecarboxylate Multi-step synthesis (±)-cis,cis-spiro[4.4]nonane-1,6-diol Building block for complex spirocyclic systems sigmaaldrich.comscientificlabs.co.ukchemicalbook.com
Ethyl 2-oxocyclopentanecarboxylate Multi-step synthesis Tanikolide Synthesis of a natural product sigmaaldrich.comscientificlabs.co.ukchemicalbook.com

Precursor for Novel Material Development

While specific research on this compound as a direct precursor for novel materials is not extensively documented, its chemical structure suggests significant potential in this area, particularly in polymer chemistry and the synthesis of functional organic materials.

The functional groups of this compound offer several handles for polymerization. The ketone group can be a site for reactions such as condensation with diamines to form polyketimines, which can be precursors to specialty polymers. Additionally, the ester group can undergo transesterification polymerization with diols to form polyesters. The cyclic nature of the molecule could impart unique properties to the resulting polymer backbone, such as increased rigidity and thermal stability compared to linear analogues.

Although direct polymerization of this compound is not widely reported, the reactivity of the cyclopentanone moiety is known in polymer science. For instance, cyclopentanone itself can undergo self-condensation reactions, which can be a pathway to oligomeric and polymeric structures. The presence of the carbohexoxy group could be used to control the solubility and processing characteristics of such polymers.

The potential for this compound and its derivatives to serve as precursors for functional organic materials is an emerging area of interest. The ability to introduce various functional groups onto the cyclopentanone ring allows for the design of molecules with specific electronic or optical properties.

For example, derivatives of cyclopentanone have been investigated for their liquid crystalline properties. The rigid core of the cyclopentane (B165970) ring, when appropriately substituted, could be a component of liquid crystal molecules. The carbohexoxy group could be modified to include long alkyl chains or other mesogenic units to promote the formation of liquid crystalline phases.

Furthermore, the β-ketoester functionality can be used to synthesize a variety of heterocyclic compounds, such as pyrazoles and pyrimidines, by condensation with hydrazines or ureas, respectively. These heterocyclic systems are often the core of functional dyes, organic light-emitting diode (OLED) materials, and organic semiconductors.

Catalytic Substrate or Component in Catalytic Systems

The reactivity of this compound and its analogues makes them not only building blocks but also interesting substrates and potential components in catalytic systems.

While this compound itself is not a typical ligand, its derivatives can be readily synthesized to act as effective ligands for metal complexation. The β-ketoester moiety can be deprotonated to form a bidentate enolate ligand that can chelate to a metal center through the two oxygen atoms. The stability and reactivity of the resulting metal complex can be tuned by modifying the substituent on the ester group (in this case, a hexyl group).

Transition metal carboxylate complexes are a well-established class of compounds with diverse applications in catalysis wikipedia.org. Derivatives of this compound could form such complexes, where the carboxylate group, potentially formed from the hydrolysis of the ester, coordinates to a metal center.

An example of the interaction of a related compound with a metal-based catalytic system is the participation of ethyl 2-oxocyclopentanecarboxylate in the cobalt (II) Schiff's base complex-catalyzed oxidation of primary and secondary alcohols sigmaaldrich.comscientificlabs.co.ukchemicalbook.com. This suggests that the molecule can interact with the catalytic species in the reaction medium.

The use of catalytic methods is a cornerstone of green chemistry, as it often leads to more efficient reactions with less waste compared to stoichiometric processes. The involvement of this compound and its analogues in catalytic reactions aligns with the principles of green chemistry.

For instance, palladium-catalyzed enantioselective allylic alkylation reactions using substrates derived from ethyl 2-oxocyclopentanecarboxylate demonstrate a highly efficient way to create chiral molecules. These types of reactions are atom-economical and can be performed with low catalyst loadings, minimizing the use of precious metals.

Furthermore, the use of microreactors for reactions involving ethyl 2-oxocyclopentanecarboxylate, such as the phase-transfer benzylation with benzyl (B1604629) bromide, represents a green chemical engineering approach sigmaaldrich.comscientificlabs.co.ukchemicalbook.com. Microreactors offer enhanced heat and mass transfer, leading to better control over reaction conditions, higher yields, and improved safety, all of which are important aspects of sustainable chemical manufacturing. The development of eco-friendly synthesis methods, such as the "one pot" preparation of related compounds, further contributes to the green credentials of these chemical transformations google.com.

Application in Agrochemical or Industrial Chemical Syntheses (Non-Pharmacological)

While direct widespread use in commercial agrochemicals is not extensively documented in publicly available literature, the derivatives of 2-Carbethoxycyclopentanone are recognized as valuable intermediates in the synthesis of pesticides, particularly fungicides. The cyclopentanone moiety can be a key structural element in the backbone of certain active ingredients. The reactivity of the keto-ester allows for the introduction of various functional groups and the construction of more complex ring systems, which are often features of potent agrochemical molecules.

In the realm of industrial chemistry, a significant application of 2-Carbethoxycyclopentanone is in the synthesis of high-value fragrance compounds. It serves as a key precursor to jasmonate analogs, such as methyl jasmonate and its derivatives, which are prized for their characteristic jasmine scent. The synthesis of these fragrance molecules often involves the alkylation of 2-Carbethoxycyclopentanone followed by a series of transformations to introduce the desired side chains and functional groups.

Another notable industrial application is in the synthesis of spiro compounds. For instance, it is utilized in the stereoselective synthesis of (±)-cis,cis-spiro[4.4]nonane-1,6-diol, a molecule that can serve as a building block for more complex structures in materials science and specialty polymer applications.

Application Area Specific Use Key Transformation
AgrochemicalsIntermediate for fungicidesFunctionalization of the cyclopentanone ring
Industrial ChemicalsPrecursor to jasmonate fragrancesAlkylation and side-chain manipulation
Industrial ChemicalsSynthesis of spiro compoundsSpirocyclization reactions

Advanced Synthetic Methodologies for Related Industrial Precursors

The utility of 2-Carbethoxycyclopentanone in creating industrial precursors stems from its participation in several powerful synthetic methodologies. These reactions leverage the reactivity of the α-proton (the hydrogen atom located between the ketone and ester carbonyl groups) and the carbonyl groups themselves.

Michael Addition: 2-Carbethoxycyclopentanone is an excellent Michael donor. In the presence of a base, the α-proton is readily removed to form a stabilized enolate. This enolate can then undergo a conjugate addition (Michael addition) to α,β-unsaturated compounds. This reaction is a cornerstone of carbon-carbon bond formation and is widely used to build more complex molecular frameworks from simpler starting materials. The resulting adducts can then be further modified to produce a variety of industrial precursors.

Robinson Annulation: A powerful ring-forming reaction, the Robinson annulation, often utilizes a Michael addition as its initial step. Following the Michael addition of the 2-Carbethoxycyclopentanone enolate to an α,β-unsaturated ketone, an intramolecular aldol (B89426) condensation can occur, leading to the formation of a new six-membered ring fused to the original cyclopentane ring. This methodology is instrumental in the synthesis of polycyclic systems, which are scaffolds for various specialty chemicals.

Synthesis of 2-Alkylcyclopentanones: A crucial industrial application of 2-Carbethoxycyclopentanone is its use as a precursor for the synthesis of 2-alkylcyclopentanones. This is typically achieved through a two-step process:

Alkylation: The enolate of 2-Carbethoxycyclopentanone is reacted with an alkyl halide (R-X) to introduce an alkyl group at the α-position, forming a 2-alkyl-2-carbethoxycyclopentanone.

Decarboxylation: The resulting β-keto ester is then subjected to hydrolysis and decarboxylation, typically by heating in the presence of acid or base, to remove the carbethoxy group as carbon dioxide. This process, often referred to as the Krapcho decarboxylation under specific conditions, yields the corresponding 2-alkylcyclopentanone.

These 2-alkylcyclopentanones are valuable intermediates in their own right, finding use in the synthesis of various industrial products, including certain polymers and specialty lubricants.

Methodology Description Key Intermediate Industrial Relevance
Michael AdditionConjugate addition of the enolate to an α,β-unsaturated compound.Michael adductBuilding complex carbon skeletons.
Robinson AnnulationA tandem Michael addition and intramolecular aldol condensation.Fused bicyclic systemsSynthesis of polycyclic compounds.
Alkylation and DecarboxylationIntroduction of an alkyl group followed by removal of the ester group.2-AlkylcyclopentanonesPrecursors for polymers and specialty chemicals.

Q & A

Q. What are the established synthetic routes for 2-Carbohexoxycyclopentanone, and what analytical techniques are recommended for confirming its structural integrity?

To synthesize this compound, researchers should adapt methods from analogous cyclopentanone derivatives, such as nucleophilic substitution or esterification under anhydrous conditions. For example, a hexyloxy group could be introduced via alkylation of a cyclopentanone precursor using a hexyl halide and a base like potassium carbonate. Structural confirmation requires 1H/13C NMR for functional group analysis, FT-IR to verify carbonyl and ether bonds, and mass spectrometry for molecular weight validation. Purity must be assessed via HPLC or GC-MS, with retention indices compared to known standards. Detailed experimental protocols should follow reproducibility guidelines, including solvent ratios, catalyst loading, and reaction times .

Q. How should researchers design experiments to investigate the stability of this compound under varying environmental conditions?

Stability studies should test thermal, photolytic, and hydrolytic degradation. For thermal stability, use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) at 25–150°C. Photodegradation experiments require exposure to UV-Vis light (e.g., 254–365 nm) in quartz reactors, with aliquots sampled periodically for HPLC analysis. Hydrolytic stability can be assessed by dissolving the compound in buffers (pH 3–11) and monitoring decomposition via UV spectroscopy or LC-MS. All procedures must comply with safety protocols for handling volatile organic compounds, including fume hood use and PPE (lab coats, gloves, goggles) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Researchers must wear nitrile gloves (tested for chemical resistance), safety goggles, and lab coats to prevent dermal/ocular exposure. Work should occur in a ventilated fume hood to avoid inhalation. Spill kits with inert absorbents (e.g., vermiculite) must be accessible. Waste disposal must follow institutional guidelines for ketones and ethers. Training on emergency procedures (e.g., eye wash stations, showers) is mandatory before experimentation .

Q. How can researchers ensure reproducibility when documenting the synthesis of this compound?

Follow the Beilstein Journal of Organic Chemistry guidelines: provide detailed reaction conditions (temperature, solvent, stoichiometry), purification steps (column chromatography gradients, recrystallization solvents), and spectral data (NMR shifts, IR peaks). Include raw data (e.g., chromatograms) in supplementary materials. For novel compounds, report melting points, elemental analysis, and HRMS. Reference established protocols for analogous compounds to validate methods .

Q. What spectroscopic techniques are most effective for distinguishing this compound from structurally similar ketones?

2D NMR (COSY, HSQC) resolves overlapping signals in crowded spectral regions, particularly for the cyclopentanone ring and hexyloxy chain. 13C DEPT-135 identifies CH, CH2, and CH3 groups, aiding in side-chain assignment. IR spectroscopy can differentiate carbonyl environments (e.g., cyclic vs. acyclic ketones). Compare experimental data with computational predictions (e.g., DFT-based NMR chemical shift calculations) to resolve ambiguities .

Advanced Research Questions

Q. What strategies can address discrepancies in spectral data when characterizing novel derivatives of this compound?

Contradictions in NMR/IR data may arise from tautomerism, impurities, or solvent effects. Mitigation steps include:

  • Repeating experiments under anhydrous conditions.
  • Using deuterated solvents of varying polarities (CDCl3 vs. DMSO-d6) to assess solvent-induced shifts.
  • Cross-validating with X-ray crystallography for unambiguous structural determination.
  • Applying multivariate analysis (e.g., PCA) to compare spectral fingerprints with known compounds .

Q. How can computational methods predict the reactivity of this compound in catalytic systems?

Use density functional theory (DFT) to model transition states and activation energies for reactions like hydrogenation or oxidation. Molecular dynamics simulations can assess solvent effects on reaction pathways. Pair computational results with kinetic studies (e.g., rate constant measurements via UV-Vis) to validate mechanisms. Optimize computational parameters (basis sets, solvation models) using experimental data from analogous ketones .

Q. What experimental designs optimize the enantioselective synthesis of this compound?

Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) in asymmetric alkylation or kinetic resolution. Screen reaction parameters (temperature, catalyst loading) via Design of Experiments (DoE) to maximize enantiomeric excess (ee). Analyze ee using chiral HPLC or NMR with chiral shift reagents. Compare results with molecular docking simulations to rationalize stereoselectivity .

Q. How should researchers analyze conflicting data in the environmental degradation pathways of this compound?

Conflicting degradation profiles may arise from matrix effects (e.g., soil vs. aqueous media). Address this by:

  • Conducting isotope-labeling studies (e.g., 13C-labeled compound) to track degradation products.
  • Using high-resolution mass spectrometry (HRMS) to identify transient intermediates.
  • Performing comparative studies under standardized OECD guidelines for environmental persistence .

Q. What methodologies integrate this compound into supramolecular chemistry studies?

Explore its use as a building block for host-guest complexes via:

  • X-ray crystallography to analyze binding modes with crown ethers or cyclodextrins.
  • Isothermal titration calorimetry (ITC) to quantify binding constants.
  • Molecular modeling (e.g., AutoDock) to predict non-covalent interactions. Compare results with spectroscopic titration data (e.g., NMR chemical shift perturbations) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.